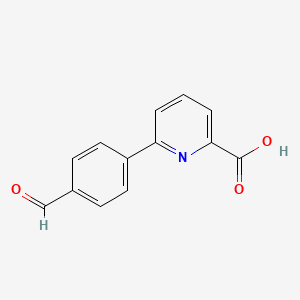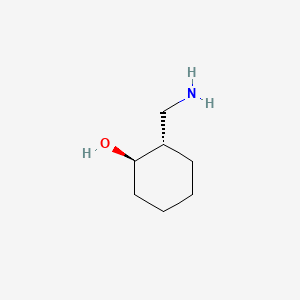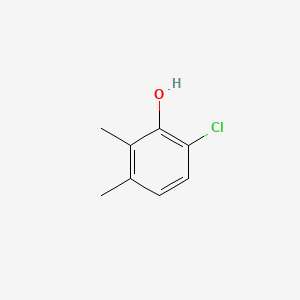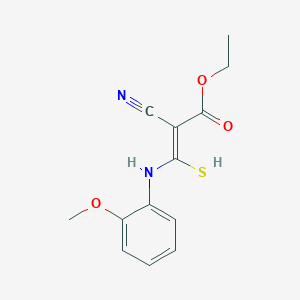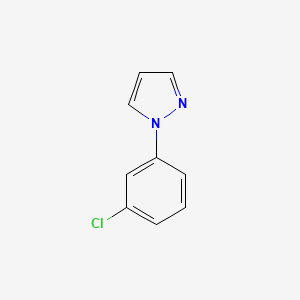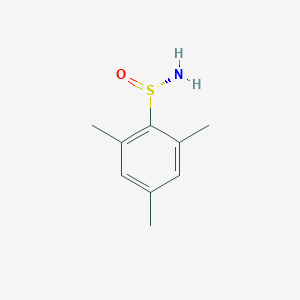
(S)-2,4,6-Trimethylbenzenesulfinamide
Overview
Description
(S)-2,4,6-Trimethylbenzenesulfinamide, also known as Tolylsulfinamide, is a chiral auxiliary compound that has been widely used in organic synthesis. It was first introduced in the 1970s as a reagent for asymmetric synthesis and has since become an essential tool in the field of organic chemistry. The compound is a white crystalline solid that is soluble in most organic solvents.
Scientific Research Applications
Antibacterial Activity in Novel Hydrazones
(S)-2,4,6-Trimethylbenzenesulfinamide is involved in the synthesis of novel hydrazones with antibacterial properties. Research by Popiołek et al. (2021) explored the antimicrobial activity of a series of 2,4,6-trimethylbenzenesulfonyl hydrazones, highlighting their potential as antimicrobial agents, particularly against Gram-positive bacterial strains (Popiołek et al., 2021).
Organometallic Reagents in Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis and the aza-Darzens reaction, serving as a key component in producing organometallic reagents. Ramachandar et al. (2006) discuss its applications in the context of asymmetric synthesis, highlighting its versatility in chemical reactions (Ramachandar et al., 2006).
Gas Separation Applications in Polyimides
Abdulhamid et al. (2021) describe the synthesis of a sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation applications. This research shows the compound's utility in enhancing selectivity and efficiency in gas separation processes, especially for CO2/CH4 separation (Abdulhamid et al., 2021).
Applications in Vapour-Phase Polymerization
Subramanian et al. (2009) utilized iron(III) 2,4,6-trimethylbenzenesulfonate in the vapour-phase polymerization of pyrrole and 3,4-ethylenedioxythiophene. This demonstrates the compound's effectiveness in producing highly conducting polypyrrole and poly(3,4-ethylenedioxythiophene) films, suggesting its potential in electronics and material science (Subramanian et al., 2009).
Use in Conformational Analysis and Crystal Structure Studies
Alswaidan et al. (2014) explored the crystal structure and conformational analysis of a compound involving 2,4,6-trimethylbenzenesulfinamide. This research is significant for understanding molecular interactions and crystallography, contributing to the field of structural chemistry (Alswaidan et al., 2014).
properties
IUPAC Name |
(S)-2,4,6-trimethylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGCVPMEMBXPSM-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[S@](=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



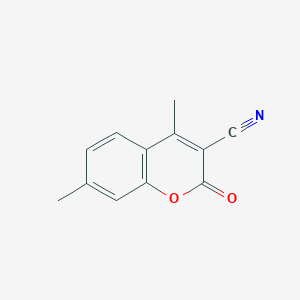
![[(4Ar,7R,8R,8aS)-7-acetamido-6-hydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B3042312.png)

